![molecular formula C16H17ClO5 B2673136 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 690678-46-7](/img/structure/B2673136.png)
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” has the molecular formula C16H17ClO5 . It is also known by its IUPAC name “this compound” and has a molecular weight of 324.76 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20)" . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 324.76 . It’s recommended to be stored at a temperature of 28°C .Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
Research highlights the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This involves the decoration of channel inner surfaces with photolabile hydrophobic molecules, which upon UV irradiation, are removed to generate hydrophilic groups, facilitating the UV-light-triggered permselective transport of ionic species. This principle can be applied to light-induced controlled release, sensing, and information processing applications in multifunctional devices (Ali et al., 2012).
Reactive Extraction of Carboxylic Acids
Another study discusses the separation of carboxylic acids (e.g., ethanoic, propanoic, and butanoic acids) from aqueous streams through reactive extraction, a method particularly relevant for pharmaceutical and chemical industries. The research employs N,N-dioctyloctan-1-amine (TOA) with various diluents, exploring distribution coefficients, loading factors, and degrees of extraction. The findings contribute to the optimization of carboxylic acid recovery processes (Kumar et al., 2010).
Effects on Skeletal Muscle Chloride Channel Conductance
Investigations into carboxylic acids' effects on skeletal muscle chloride channel conductance have shown that compounds like 2-(4-chloro-phenoxy)propanoic and butanoic acids can block chloride membrane conductance in rat striated muscle. This study reveals that chemical modifications, such as the introduction of a second aryloxy moiety, can impact biological activity, highlighting the nuanced role of structural variations on receptor interactions (Carbonara et al., 2001).
Streamlined Access to Functionalized Chromenes
Research into the synthesis of chromenes using methyl 4-chloro-2-butynoate has facilitated the creation of substituted chromenes and quinolines. This work underscores the utility of specific reactants in generating compounds with potential applications in various fields, including pharmacology and materials science (Bello et al., 2010).
Synthesis of Marine Drug Intermediates
A study on the synthesis of 4H-chromene-2-carboxylic acid esters, particularly 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as intermediates for antitumor antibiotics, illustrates the importance of these compounds in drug development. The precise synthesis and characterization of these intermediates contribute to structural-activity relationship studies critical for developing new therapeutic agents (Li et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQVAQOTRZLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

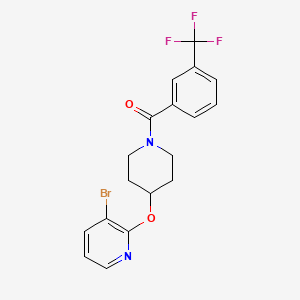



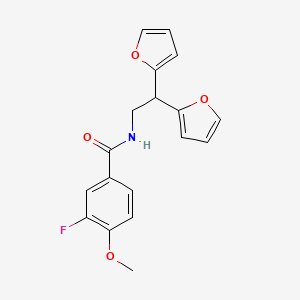
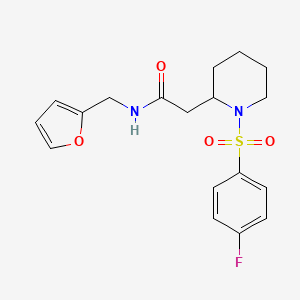
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)
![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)
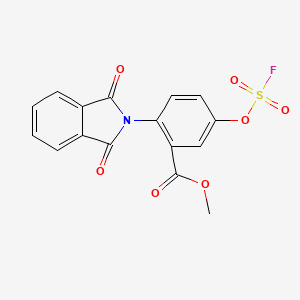
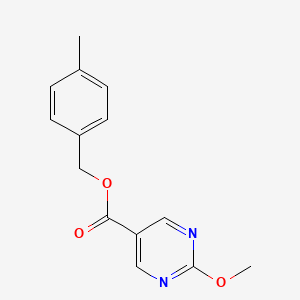
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)
